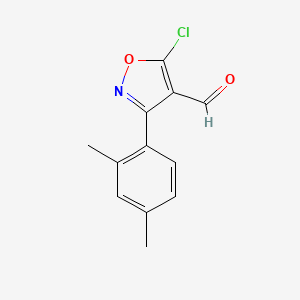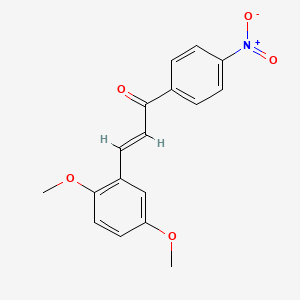
(2E)-1-(2,5-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(2,5-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one, also known as 2E-DMPP, is an organic compound that has recently been studied for its potential applications in the field of scientific research. It is a colorless solid that is insoluble in water, but soluble in organic solvents such as ethanol and acetone. 2E-DMPP is a member of the class of compounds known as propenones, which are compounds containing a prop-2-en-1-one core. This compound has been studied for its potential uses in the field of synthetic organic chemistry, as well as its potential applications in the field of scientific research.
Scientific Research Applications
(2E)-1-(2,5-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one has been studied for its potential applications in the field of scientific research. It has been used as a reagent in the synthesis of a variety of different compounds, including pharmaceuticals, pesticides, and other organic compounds. It has also been used as a catalyst in the synthesis of a variety of different compounds, including those used in the fields of medicine and biochemistry. Furthermore, (2E)-1-(2,5-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one has been studied for its potential use as a bioactive agent, as it has been shown to have a number of different biological activities, including anticancer, anti-inflammatory, and antioxidant properties.
Mechanism of Action
The mechanism of action of (2E)-1-(2,5-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one is not fully understood. However, it is believed to act as an inhibitor of the enzyme cytochrome P450 2B6 (CYP2B6), which is involved in the metabolism of a variety of different drugs and other compounds, including those used in the field of medicine and biochemistry. Inhibition of this enzyme can lead to an increase in the bioavailability of certain drugs and other compounds, as well as their efficacy.
Biochemical and Physiological Effects
(2E)-1-(2,5-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one has been shown to have a number of different biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of the enzyme cytochrome P450 2B6 (CYP2B6), which is involved in the metabolism of a variety of different drugs and other compounds, including those used in the field of medicine and biochemistry. In addition, it has been shown to have anticancer, anti-inflammatory, and antioxidant properties in various in vitro and in vivo studies.
Advantages and Limitations for Lab Experiments
(2E)-1-(2,5-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one has a number of advantages and limitations for use in lab experiments. One of the main advantages of this compound is its solubility in organic solvents, which makes it easy to work with in the lab. In addition, it is relatively inexpensive and can be easily synthesized using a number of different methods. However, there are also some limitations to its use in the lab. For example, it is not very stable and can decompose over time when exposed to light or heat. In addition, it has a low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are a number of potential future directions for the use of (2E)-1-(2,5-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one in scientific research. One potential direction is the development of novel synthetic methods for the synthesis of this compound, which could lead to more efficient and cost-effective ways to produce it. In addition, further research into its mechanism of action and its biochemical and physiological effects could lead to a better understanding of its potential applications in the field of medicine and biochemistry. Finally, further research into its potential use as a bioactive agent could lead to the development of new drugs and other compounds with improved therapeutic effects.
Synthesis Methods
(2E)-1-(2,5-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one can be synthesized through a number of different methods. The most common method is the reaction of 2,5-dichlorobenzyl chloride with 4-methylphenylmagnesium bromide in the presence of a catalytic amount of a base, such as potassium carbonate or potassium hydroxide. This reaction yields a mixture of the desired product and a byproduct, which can be separated by column chromatography. The desired product can then be purified by recrystallization.
properties
IUPAC Name |
(E)-1-(2,5-dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O/c1-11-2-4-12(5-3-11)6-9-16(19)14-10-13(17)7-8-15(14)18/h2-10H,1H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEUERRLXFWMQM-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,5-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














